7-Iodo-5-(2-methylphenyl)quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of an iodine atom at the 7-position and a 2-methylphenyl group at the 5-position of the quinoline ring. This compound is notable for its potential biological activities, particularly in antimicrobial and antitumor research.
The compound can be synthesized through various chemical methods, with the Sandmeyer reaction being a common approach for introducing iodine into the quinoline structure. It is commercially available from suppliers like Benchchem and Sigma-Aldrich, which provide detailed specifications and synthesis methods for research purposes .
The synthesis of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol typically involves:
In industrial settings, large-scale production may utilize optimized Sandmeyer reactions or alternative iodination methods to ensure high yield and purity. Purification steps such as recrystallization or chromatography are typically employed to isolate the desired compound.
The molecular structure of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol features:
| Property | Value |
|---|---|
| CAS Number | 648896-59-7 |
| Molecular Formula | |
| Molecular Weight | 361.18 g/mol |
| IUPAC Name | 7-Iodo-5-(2-methylphenyl)quinolin-8-ol |
| InChI Key | LGLYBLHTMUXBPK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I |
7-Iodo-5-(2-methylphenyl)quinolin-8-ol can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-Iodo-5-(2-methylphenyl)quinolin-8-ol primarily involves its interaction with biological targets such as enzymes and receptors. The compound's structure allows it to bind effectively to specific sites on enzymes, inhibiting their activity and disrupting essential biological processes in microorganisms, which contributes to its antimicrobial properties .
The compound typically appears as crystalline solids with a melting point greater than 200 °C (decomposes).
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in organic solvents |
These properties make it suitable for various applications in scientific research and industry.
7-Iodo-5-(2-methylphenyl)quinolin-8-ol has several significant applications:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5